molecular formula C7H16O2 B12970437 (S)-2-Butoxypropan-1-ol CAS No. 104631-64-3

(S)-2-Butoxypropan-1-ol

Cat. No.: B12970437
CAS No.: 104631-64-3
M. Wt: 132.20 g/mol
InChI Key: WGKZYJXRTIPTCV-ZETCQYMHSA-N
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Description

(S)-2-Butoxypropan-1-ol is an organic compound with the molecular formula C7H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used as a solvent and intermediate in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Butoxypropan-1-ol can be synthesized through several methods. One common approach involves the reaction of (S)-propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product with high enantiomeric purity.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Butoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the butoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, and thiols under basic or neutral conditions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary and secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Butoxypropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of chiral compounds.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).

    Industry: this compound is utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism of action of (S)-2-Butoxypropan-1-ol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological assays.

Comparison with Similar Compounds

    ®-2-Butoxypropan-1-ol: The enantiomer of (S)-2-Butoxypropan-1-ol, with similar chemical properties but different biological activity.

    2-Butoxyethanol: A related compound with a similar structure but lacking the chiral center.

    2-Butoxyacetic acid: An oxidation product of 2-butoxyethanol with different chemical and biological properties.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific enantiomeric properties. This makes it valuable in the synthesis of chiral compounds and in applications where enantiomeric purity is crucial.

Properties

CAS No.

104631-64-3

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

(2S)-2-butoxypropan-1-ol

InChI

InChI=1S/C7H16O2/c1-3-4-5-9-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

WGKZYJXRTIPTCV-ZETCQYMHSA-N

Isomeric SMILES

CCCCO[C@@H](C)CO

Canonical SMILES

CCCCOC(C)CO

Origin of Product

United States

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